An In-depth Technical Guide to Ethyl 5-Bromovalerate: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to Ethyl 5-Bromovalerate: Chemical Properties, Structure, and Synthetic Applications
This guide provides a comprehensive overview of ethyl 5-bromovalerate, a versatile alkyl halide ester widely utilized as a key intermediate in organic synthesis. Its bifunctional nature, possessing both an electrophilic carbon center and an ester moiety, makes it a valuable building block for the synthesis of a diverse range of molecules, particularly in the fields of pharmaceutical and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed information on its chemical properties, structure, and practical experimental methodologies.
Core Chemical and Physical Properties
Ethyl 5-bromovalerate is typically a clear, colorless to pale yellow liquid.[1] Its physical and chemical characteristics are critical for its handling, storage, and application in synthetic chemistry. The key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃BrO₂ | [1][2][3] |
| Molecular Weight | 209.08 g/mol | [1][4][5] |
| CAS Number | 14660-52-7 | [1][4] |
| Appearance | Clear, colorless to pale yellow liquid | [1][6] |
| Density | ~1.321 g/mL at 25 °C | [1][4][7] |
| Boiling Point | 104-109 °C at 12 mmHg | [1][4][7] |
| Refractive Index (n20/D) | ~1.458 | [4][7] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [4] |
| Solubility | Not miscible or difficult to mix in water | [2][7] |
| Purity (Typical Assay) | ≥97.0% to ≥98.0% | [1][8][9] |
Chemical Structure and Identifiers
The structure of ethyl 5-bromovalerate features a five-carbon valerate (B167501) backbone, with a bromine atom at the terminal (C5) position and an ethyl ester group at the other end. This structure makes it an excellent substrate for nucleophilic substitution at the primary carbon bearing the bromine atom.
| Identifier | Value | Reference(s) |
| IUPAC Name | ethyl 5-bromopentanoate | [3][5] |
| SMILES String | CCOC(=O)CCCCBr | [4][5] |
| InChI | 1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | [4][5] |
| InChIKey | AFRWBGJRWRHQOV-UHFFFAOYSA-N | [3][4][5] |
Reactivity and Applications in Synthesis
The primary reactivity of ethyl 5-bromovalerate stems from its bromoalkyl group, which makes it an excellent precursor for bimolecular nucleophilic substitution (Sₙ2) reactions.[4] This allows for the facile introduction of various functional groups onto its carbon chain. Its versatility has led to its use in diverse applications:
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Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules and active pharmaceutical ingredients (APIs). It is notably used in the preparation of amino acid derivatives like S(γ-Carboxypropyl)-DL-homocysteine and in the development of analogues of drugs such as valproic acid.[1][2][7]
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Agrochemicals and Specialty Chemicals: Its reactivity is harnessed to create novel agrochemicals and other specialty chemicals.
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Flavor and Fragrance Industry: The ester component gives it a characteristic fruity odor, leading to its use in fragrance formulations.[6]
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Polymer Chemistry: It can be employed in the synthesis of specialized polymers, contributing unique properties to the final materials.
The following diagram illustrates the logical workflow of using a versatile building block like ethyl 5-bromovalerate in a typical medicinal chemistry program to generate novel analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
A representative application of ethyl 5-bromovalerate is in the synthesis of ethyl 5-azidovalerate via an Sₙ2 reaction. This transformation is a foundational step for introducing an azide (B81097) group, which can be further modified, for instance, through "click chemistry" or reduction to an amine.
This protocol details the nucleophilic substitution of the bromide in ethyl 5-bromovalerate with an azide anion.
Reaction Mechanism:
The synthesis proceeds via a classic Sₙ2 mechanism, where the azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom attached to the bromine. The reaction occurs in a single, concerted step, leading to the displacement of the bromide ion.
Experimental Workflow:
The following diagram outlines the general laboratory workflow for this synthesis.
Detailed Methodology:
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Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-bromovalerate (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, carefully add sodium azide (NaN₃) (typically 1.5 to 3.0 equivalents).
-
Reaction Conditions: Seal the flask and stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is generally allowed to proceed for 12-18 hours to ensure complete conversion.
-
Work-up:
-
Following the reaction period, remove the DMF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and deionized water, then transfer the mixture to a separatory funnel.
-
Separate the organic layer. Sequentially wash the organic layer with deionized water and then with brine to remove any remaining DMF and salts.
-
-
Drying and Purification:
-
Dry the separated organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 5-azidovalerate.
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If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
-
Analysis: The successful synthesis can be confirmed using standard analytical techniques. In Fourier-Transform Infrared (FTIR) spectroscopy, a characteristic strong, sharp absorption band for the azide (N₃) stretch will appear around 2100 cm⁻¹. The ester carbonyl (C=O) stretch is observed around 1730 cm⁻¹. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will show the characteristic signals for the ethyl ester and the pentanoate backbone, with shifts indicative of the azide group's presence.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not use metal spatulas. All azide-containing waste must be quenched and disposed of according to institutional safety protocols.
References
- 1. Ethyl 5-bromovalerate 98 14660-52-7 [sigmaaldrich.com]
- 2. Synthesis and evaluation of amino analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl 5-bromovalerate | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 5-bromovalerate | 14660-52-7 [chemicalbook.com]
- 7. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]
- 8. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
